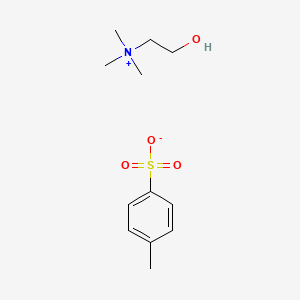

Choline tosylate

説明

The exact mass of the compound 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVMQVOCJNXNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55357-38-5 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55357-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Choline Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of choline tosylate, a quaternary ammonium salt with applications as an intermediate in pharmaceutical development and as a substrate for choline acetyltransferase (ChAT).[1][2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, specifically a Menschutkin reaction, involving the nucleophilic substitution of a tosylate group by a tertiary amine. The most commonly employed method utilizes methyl tosylate and N,N-dimethylethanolamine as reactants.

Reaction Principle

The lone pair of electrons on the nitrogen atom of N,N-dimethylethanolamine attacks the methyl group of methyl tosylate. The tosylate anion, a good leaving group, is displaced, resulting in the formation of the quaternary ammonium salt, this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

-

Methyl tosylate (CH₃C₆H₄SO₃CH₃)

-

N,N-Dimethylethanolamine ((CH₃)₂NCH₂CH₂OH)

-

Acetone (CH₃COCH₃), anhydrous

Equipment:

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Cooling bath (ice-water)

-

Büchner funnel and filter flask

-

Vacuum pump

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 50.0 g (268.5 mmol) of methyl tosylate and 100 mL of anhydrous acetone.

-

Addition of Amine: Prepare a solution of 25.1 g (281.6 mmol) of N,N-dimethylethanolamine in 50.3 g of anhydrous acetone. Add this solution dropwise to the stirred solution of methyl tosylate in the reaction flask over a period of 3 hours at a constant temperature of 25 °C.

-

Reaction Monitoring: After the addition is complete, rinse the dropping funnel with a small amount of acetone and add it to the reaction mixture. Allow the reaction to stir at 25 °C for 20 hours. The progress of the reaction should be monitored by HPLC to determine the consumption of the limiting reagent, methyl tosylate.[1][2]

-

Crystallization and Isolation: Once the concentration of methyl tosylate is below 500 ppm as determined by HPLC, cool the resulting suspension to 0 °C over 150 minutes using an ice-water bath.[1][2]

-

Filtration and Washing: Stir the suspension at 0 °C for an additional 60 minutes. Collect the precipitated product by vacuum filtration using a Büchner funnel.[1][2] Wash the filter cake twice with 175 mL of cold acetone to remove any unreacted starting materials and impurities.[1][2]

-

Drying: Dry the collected white crystalline solid under vacuum at 25 °C to a constant weight. This procedure typically yields approximately 73.1 g (99%) of crude this compound.[1][2]

Synthesis Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Tosylate | 50.0 g (268.5 mmol) | [1][2] |

| N,N-Dimethylethanolamine | 25.1 g (281.6 mmol) | [1][2] |

| Solvent | ||

| Acetone | 100 mL + 50.3 g | [1][2] |

| Reaction Conditions | ||

| Temperature | 25 °C | [1][2] |

| Reaction Time | 20 hours | [1][2] |

| Product | ||

| Theoretical Yield | 73.9 g | |

| Actual Yield | 73.1 g | [1][2] |

| Yield (%) | 99% | [1][2] |

| Appearance | White crystalline solid | [1][2] |

Purification of this compound

Purification of the crude this compound is essential to remove residual starting materials, by-products, and solvent. Recrystallization is a highly effective method for obtaining high-purity this compound.

Purification Principle

Recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system. The crude product is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Isopropanol (IPA)

-

Acetone

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Reflux condenser

-

Büchner funnel and filter flask

-

Vacuum pump

Procedure:

-

Solvent Selection: Based on solubility data and general practices for quaternary ammonium salts, a mixed solvent system of isopropanol and acetone is recommended. This compound exhibits slight solubility in methanol, a property that can be extrapolated to other alcohols like isopropanol for recrystallization purposes. Acetone, being the reaction solvent, is a good choice for washing and as an anti-solvent.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol. Heat the mixture gently with stirring until all the solid has dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The this compound will begin to crystallize. To further induce crystallization and improve the yield, the flask can be placed in an ice bath. If crystallization does not initiate, scratching the inside of the flask with a glass rod can be effective.

-

Precipitation with Anti-solvent: Once the solution has cooled and some crystals have formed, slowly add acetone as an anti-solvent to precipitate more of the this compound from the solution.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Characterization of Purified this compound

The purity of the final product can be assessed using various analytical techniques.

-

Melting Point: The melting point of pure this compound is reported to be between 95 °C and 105 °C. A sharp melting point range is indicative of high purity.

-

HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the compound by quantifying any residual impurities.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized this compound.

Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Purification Workflow

Caption: Step-by-step workflow for the purification of this compound.

References

Choline Tosylate: A Comprehensive Physicochemical and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline tosylate, the salt formed between the essential nutrient choline and p-toluenesulfonic acid, is a quaternary ammonium salt with emerging applications in pharmaceutical and biotechnological research. Its unique properties, including its role as an inhibitor of key signaling enzymes, make it a compound of significant interest for drug development and as a tool for studying cellular signaling pathways. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic exploration of its inhibitory effects on critical signaling cascades.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate | [1][2] |

| Synonyms | Choline p-toluenesulfonate, Choline 4-methylbenzenesulphonate | [3][4] |

| CAS Number | 55357-38-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₄S | [1][2][3] |

| Molecular Weight | 275.36 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 95-105 °C | [6][7] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Slightly soluble in DMSO and Methanol. As an ionic compound, it is expected to be soluble in water and other polar solvents, and insoluble in non-polar solvents. | [5] |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Source(s) |

| pKa | The pKa is primarily determined by the choline cation, as p-toluenesulfonic acid is a strong acid (pKa ≈ -1.34 to -2.58). Choline is a very weak acid, with a predicted pKa of its hydroxyl group around 10.6-11.2. Therefore, in solution, this compound will exist as the dissociated choline cation and tosylate anion. | [2][4][8][9][10] |

| LogP (calculated) | 0.58402 | [11] |

| Topological Polar Surface Area (TPSA) | 77.43 Ų | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 4 | [11] |

| Rotatable Bond Count | 3 | [11] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting range.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This provides a rough melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample in a fresh capillary tube.

-

Set the heating rate to a slow and steady rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Carefully observe and record the temperatures for the start and completion of melting. The narrow range obtained is the accurate melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Beakers or vials

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

Procedure (for determining solubility in a given solvent, e.g., water):

-

Accurately weigh a known amount of this compound.

-

Transfer the weighed sample to a beaker or vial.

-

Add a known volume of the solvent (e.g., distilled water) to the beaker.

-

Place the beaker in a temperature-controlled water bath or shaker set to a specific temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved particles.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

-

Calculate the solubility in terms of g/L or mol/L.

Mechanism of Action: Inhibition of Phospholipases

This compound has been identified as an inhibitor of two key families of enzymes involved in lipid signaling: Phospholipase A2 (PLA2) and Phospholipase C (PLC). This inhibition disrupts downstream signaling cascades that are crucial for various cellular processes, including inflammation and cell proliferation.

Inhibition of Phospholipase A2 (PLA2) Signaling Pathway

PLA2s are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids. The inhibitory action of this compound on this pathway is depicted below.

References

- 1. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 55357-38-5 [amp.chemicalbook.com]

- 6. This compound | 55357-38-5 [chemicalbook.com]

- 7. This compound CAS#: 79321-32-7 [amp.chemicalbook.com]

- 8. organic chemistry - What is the pKa of choline chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Showing Compound Choline (FDB000710) - FooDB [foodb.ca]

- 11. chemscene.com [chemscene.com]

Choline Tosylate: A Technical Guide to Solubility in DMSO, Water, and Ethanol

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of choline tosylate in three common laboratory solvents: dimethyl sulfoxide (DMSO), water, and ethanol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. The following table consolidates the available data for its solubility in DMSO, water, and ethanol.

| Solvent | Quantitative Solubility | Qualitative Description | Conditions & Notes |

| DMSO | 100 mg/mL[1] | - | Requires ultrasonic assistance for dissolution.[1] |

| ≥ 2.5 mg/mL | - | In a 10% DMSO co-solvent system for in vivo studies.[1][2] | |

| Water | Data not available | Soluble[1] | This compound is a salt, and as such, is expected to be freely soluble in water. |

| Ethanol | Data not available | Soluble | Choline salts are generally soluble in polar protic solvents like ethanol. Some sources describe it as slightly soluble in methanol, a similar alcohol.[3][4] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol provides a step-by-step guide for determining the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (DMSO, water, or ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV)

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with temperature control, set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a plateau in the measured concentration.[6]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] Care should be taken to avoid any undissolved particles in the final sample.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve. Several HPLC methods are available for the quantification of choline.[8][9][10][11][12]

-

Dilute the saturated sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 79321-32-7 [amp.chemicalbook.com]

- 4. This compound CAS#: 55357-38-5 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 10. public.jenck.com [public.jenck.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Stability and Storage of Choline Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the long-term stability and optimal storage conditions for Choline tosylate (CAS: 55357-38-5). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Overview of this compound

This compound, the salt of choline and p-toluenesulfonic acid, is a quaternary ammonium salt. It serves as a useful intermediate and a substrate for choline acetyltransferase (ChAT)[1][]. Its reported biological activity includes the inhibition of phospholipase A2 and phospholipase C, which are key enzymes in lipid signaling pathways. By inhibiting the formation of diacylglycerol (DAG), this compound has been noted to inhibit tumor growth in mice[3]. Given its role in fundamental biological processes, maintaining its chemical integrity during storage is critical for reproducible experimental outcomes.

Recommended Storage Conditions

While specific long-term stability studies with quantitative degradation kinetics for this compound are not extensively available in peer-reviewed literature, a consensus on storage conditions can be drawn from supplier recommendations. These conditions are designed to minimize degradation from environmental factors.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Source(s) |

| Temperature | 2°C - 8°C (Refrigerated) | [4][5] |

| 4°C | [6] | |

| Atmosphere | Sealed container, under inert gas (e.g., Nitrogen or Argon) | [1][4][5][6] |

| Moisture | Away from moisture; keep dry. The compound is noted to be hygroscopic. | [1][5][6] |

| Light | Keep in a dark place. The compound is noted to be light-sensitive. | [1][4] |

For this compound in solution, one supplier provides the following general stability guidelines:

Table 2: General Storage Stability for this compound in Solution

| Solvent Condition | Temperature | Duration | Source(s) |

| In solvent | -80°C | 6 months | [7] |

| In solvent | -20°C | 1 month | [7] |

Note: These are general recommendations. It is imperative for researchers to perform their own stability testing for specific solvent systems and concentrations to establish appropriate storage and use-by dates.

Potential Degradation Pathways

The choline cation itself can be biologically degraded. In biological systems, choline is converted to betaine aldehyde and then to betaine in the mitochondria[8]. This pathway is a key part of one-carbon metabolism. While this is a biological process, the chemical stability of this compound as a pure substance will be influenced by factors such as hydrolysis and photolysis, especially given its hygroscopic and light-sensitive nature[1]. A study on the closely related compound, Choline salicylate, found it to be susceptible to hydrolysis under alkaline conditions and to be photolabile in solution[9][10].

Experimental Protocols for Stability Assessment

Currently, there are no published, validated stability-indicating analytical methods specifically for this compound. However, methodologies developed for other choline salts, such as choline salicylate, provide a robust framework for assessing the stability of this compound. The following protocols are adapted from established methods for a related compound and represent a best-practice approach to stability testing[9][10].

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from potential degradation products.

Table 3: Example HPLC Method Parameters for Choline Salt Stability Testing

| Parameter | Specification |

| Column | Nucleosil C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol:Water:Acetic Acid (60:40:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 270 nm |

| Temperature | Ambient |

| Internal Standard | Propyl 4-hydroxybenzoate (optional, for quantification) |

Forced Degradation (Stress Testing) Protocol

To establish the intrinsic stability of this compound and develop a stability-indicating method, forced degradation studies should be conducted. The compound should be subjected to conditions more severe than accelerated storage.

Table 4: Protocol for Forced Degradation Studies

| Condition | Methodology |

| Acid Hydrolysis | Dissolve this compound in 1 M HCl. Incubate at 90°C for 24 hours. Analyze by HPLC. |

| Base Hydrolysis | Dissolve this compound in 1 M NaOH. Incubate at 90°C for 24 hours. Analyze by HPLC. |

| Oxidative Degradation | Dissolve this compound in 10% H₂O₂. Store at room temperature for 24 hours. Analyze by HPLC. |

| Photostability | Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2). Analyze by HPLC at set time points. |

| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 70°C) for a defined period. Dissolve and analyze by HPLC. |

The workflow for conducting a stability study can be visualized as follows:

Caption: Workflow for a forced degradation study of this compound.

Identification of Degradation Products

To identify the structures of any new peaks observed during forced degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This allows for the determination of the mass-to-charge ratio and fragmentation patterns of the impurities, facilitating their structural elucidation.

Biological Pathways Involving Choline

Understanding the biological context of choline is crucial for researchers using this compound. Choline is a precursor to the neurotransmitter acetylcholine and is involved in lipid metabolism. This compound has been reported to inhibit key enzymes in the phospholipid signaling pathway.

Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by this compound.

Summary and Recommendations

The stability of this compound is critical for its effective use in research and development. Based on the available data, the following recommendations are made:

-

Storage: this compound should be stored as a solid in a sealed container under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8°C).

-

Solution Stability: The stability of this compound in solution is limited and highly dependent on the solvent and storage temperature. Users should validate the stability for their specific conditions.

-

Stability Testing: In the absence of comprehensive public data, it is strongly recommended that users perform in-house stability testing using a well-designed protocol, such as the forced degradation study outlined in this guide. An HPLC method is suitable for separating the parent compound from degradants, and LC-MS/MS should be used for impurity identification.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their experiments, leading to more accurate and reproducible results.

References

- 1. This compound CAS#: 55357-38-5 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 55357-38-5 [sigmaaldrich.com]

- 5. This compound | 55357-38-5 | FCA35738 | Biosynth [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. choline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification [mdpi.com]

- 10. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Choline Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline tosylate, a quaternary ammonium salt, is utilized in pharmaceutical formulations as an excipient and a source of the essential nutrient choline. Its physical properties, particularly its interaction with atmospheric moisture, are critical to its handling, stability, and performance in drug products. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. It consolidates available data on its physical characteristics, outlines detailed experimental protocols for assessing its moisture sorption properties, and presents visual representations of its relevant biochemical interactions. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this guide establishes a framework for its evaluation based on established scientific principles and data from analogous compounds.

Introduction

Choline salts are widely used in the pharmaceutical and nutritional sectors. However, many common forms, such as choline chloride, are known to be extremely hygroscopic, leading to significant challenges in manufacturing, such as powder flow issues and product degradation[1]. This compound ([2-hydroxyethyl]trimethylammonium p-toluenesulfonate) is an alternative salt form. Understanding its propensity to absorb water from the environment is crucial for formulation development, packaging selection, and ensuring the stability and shelf-life of the final drug product. Hygroscopicity can impact a material's physical form, chemical stability, and dissolution characteristics.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[2][3] Key physical and chemical properties are summarized in the table below. The compound's solubility in water and its ionic nature suggest a potential for interaction with atmospheric moisture.[2] Several suppliers note that it should be stored sealed and away from moisture, with some explicitly labeling it as hygroscopic.[4]

| Property | Value | Reference |

| CAS Number | 55357-38-5 | [2] |

| Molecular Formula | C₁₂H₂₁NO₄S | [4] |

| Molecular Weight | 275.37 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 95 °C | |

| Solubility | Soluble in water | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture, under inert gas (Nitrogen or Argon) | [4][5][6] |

Quantitative Hygroscopicity Data

| Analysis Method | Result | Notes | Reference |

| Karl Fischer (KF) Titration | 0.05% | Represents the water content of a specific batch at the time of analysis. It does not describe the material's behavior when exposed to varying humidity levels. | [5] |

| Dynamic Vapor Sorption (DVS) | N/A | No publicly available moisture sorption isotherm data was found. Studies on other choline salts and ionic liquids show a high affinity for water, with water uptake increasing significantly with RH.[7][8] |

Experimental Protocols for Hygroscopicity Assessment

To fully characterize the hygroscopic nature of this compound, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10][11] This method is crucial for generating a moisture sorption-desorption isotherm, which reveals key information about a material's hygroscopicity, physical stability, and the nature of its interaction with water.[10][11]

Objective: To determine the moisture sorption and desorption profile of this compound and to identify critical humidity points for potential phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This initial mass is considered the dry weight of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample mass to equilibrate (reach a stable weight) before proceeding to the next humidity level.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) on the y-axis against the relative humidity (%) on the x-axis. The resulting graph is the moisture sorption-desorption isotherm. The degree of hysteresis between the sorption and desorption curves can provide insight into the absorption mechanism.[11]

Karl Fischer (KF) Titration

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[7] It is a coulometric or volumetric titration method that is specific to water and can detect trace amounts.[7] This technique is ideal for quantifying the initial water content of the material as received and for verifying the water content after storage under specific humidity conditions.

Objective: To precisely quantify the water content of this compound.

Methodology:

-

Instrument Preparation: Set up the Karl Fischer titrator (either volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions. The coulometric method is preferred for expected water content below 1%.

-

Titrant Standardization: Standardize the Karl Fischer reagent with a known water standard.

-

Sample Analysis: Accurately weigh a sample of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: The instrument will automatically titrate the sample until all the water has reacted. The instrument's software calculates the amount of water in the sample based on the amount of titrant consumed.

-

Reporting: The result is typically reported as a percentage (%) or in parts per million (ppm) of water by weight.

Biochemical Interactions and Pathways

This compound serves as a source of choline, a precursor for the synthesis of the neurotransmitter acetylcholine and a component of cell membranes.

Role in Acetylcholine Synthesis

Choline is a critical substrate for the enzyme Choline Acetyltransferase (ChAT), which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA in cholinergic neurons.[12][13]

References

- 1. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. US2986571A - Non-hygroscopic choline salt - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 55357-38-5 | FCA35738 | Biosynth [biosynth.com]

- 7. jecst.org [jecst.org]

- 8. researchgate.net [researchgate.net]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Dynamic vapor sorption (DVS) [carpor.uliege.be]

- 12. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 13. Substrate binding and catalytic mechanism of human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline tosylate CAS number and molecular structure

An In-depth Technical Guide to Choline Tosylate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in pharmaceutical research and development. It covers its chemical properties, synthesis, and mechanism of action, presenting detailed information for scientists and professionals in the field.

Core Chemical and Physical Properties

This compound, also known as choline p-toluenesulfonate, is a quaternary ammonium salt.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 55357-38-5 | [3][4] |

| Molecular Formula | C₁₂H₂₁NO₄S | [3] |

| Molecular Weight | 275.36 g/mol | [3][4] |

| IUPAC Name | 2-hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate | [5] |

| Melting Point | 95 °C | [5][6] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C--INVALID-LINK--(C)CCO | [3][] |

| InChI Key | DVGVMQVOCJNXNJ-UHFFFAOYSA-M | [5][] |

| Appearance | White crystalline solid | [1][8] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][8] |

| Storage Conditions | Store at 2°C - 8°C under an inert gas (e.g., Nitrogen). | [1][4] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl tosylate with N,N-dimethylethanolamine.[1][9][10] The following protocol is based on established procedures.[1][9][10]

Materials and Equipment:

-

500 mL reactor

-

Dropping funnel

-

Stirring apparatus

-

Filtration equipment

-

Vacuum drying oven

-

Methyl tosylate (50 g, 268.5 mmol)

-

N,N-dimethylethanolamine (25.1 g, 281.6 mmol)

-

Acetone (approx. 325 mL)

-

High-Performance Liquid Chromatography (HPLC) for monitoring

Procedure:

-

Charge a 500 mL reactor with 50 g of methyl tosylate and 100 mL of acetone at 25 °C.[1][9]

-

Prepare a solution of 25.1 g of N,N-dimethylethanolamine in 50.3 g of acetone.[1][9]

-

Continuously add the N,N-dimethylethanolamine solution to the reactor over 3 hours at a constant temperature of 25 °C.[1][9]

-

Rinse the dropping funnel with additional acetone and add it to the reaction mixture.[1][9]

-

Monitor the reaction progress by HPLC until the concentration of methyl tosylate is below 500 ppm.[1][9]

-

Once the reaction is complete, cool the resulting suspension to 0 °C over 150 minutes.[1][9]

-

Stir the suspension at 0 °C for an additional 60 minutes.[1][9]

-

Wash the collected solid twice with 175 mL of acetone.[1][9]

-

Dry the product under vacuum at 25 °C to yield this compound as a white crystalline solid (Expected yield: ~73.1 g, 99%).[1][9]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 55357-38-5 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 55357-38-5 | FCA35738 | Biosynth [biosynth.com]

- 5. This compound | 55357-38-5 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 55357-38-5 [chemicalbook.com]

- 10. This compound | 55357-38-5 [amp.chemicalbook.com]

Interpreting the Spectroscopic Fingerprint of Choline Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for choline tosylate. This compound, a salt composed of a choline cation and a tosylate anion, is noted for its role as an inhibitor of key signaling enzymes such as phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in research and drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55357-38-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₁NO₄S | [2][3] |

| Molecular Weight | 275.36 g/mol | [2][3] |

| Appearance | White to yellow solid | [7] |

| Melting Point | 95 °C | [5][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound in solution. The spectra are a combination of the signals from the choline cation and the tosylate anion.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of both the choline and tosylate moieties. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet | 2H | Tosylate (aromatic H, ortho to SO₃) |

| ~7.2 | Doublet | 2H | Tosylate (aromatic H, meta to SO₃) |

| ~4.06 | Triplet | 2H | Choline (-CH₂-OH) |

| ~3.52 | Triplet | 2H | Choline (-N-CH₂-) |

| ~3.19 | Singlet | 9H | Choline (-N(CH₃)₃) |

| ~2.35 | Singlet | 3H | Tosylate (-CH₃) |

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB) for choline in water[8]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Tosylate (aromatic C-SO₃) |

| ~140 | Tosylate (aromatic C-CH₃) |

| ~129 | Tosylate (aromatic C-H) |

| ~126 | Tosylate (aromatic C-H) |

| ~70.1 | Choline (-CH₂-OH) |

| ~58.4 | Choline (-N-CH₂-) |

| ~56.6 | Choline (-N(CH₃)₃) |

| ~21 | Tosylate (-CH₃) |

Note: The chemical shifts for the choline cation are based on data from the Human Metabolome Database (HMDB)[8][9]. The chemical shifts for the tosylate anion are typical values for a p-toluenesulfonate group.

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, Electrospray Ionization (ESI) is a suitable technique.

ESI-MS Analysis

In positive ion mode ESI-MS, the choline cation is expected to be observed. In negative ion mode, the tosylate anion would be detected.

| Ion Mode | Predicted m/z | Ion |

| Positive | 104.1 | [Choline]⁺ |

| Negative | 171.0 | [Tosylate]⁻ |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to aid in structural elucidation.

-

Choline Cation ([C₅H₁₄NO]⁺, m/z 104.1): The fragmentation of the choline cation is well-characterized and can proceed through various pathways, including the loss of a methyl group or cleavage of the ethanol group. A characteristic fragment ion for choline has an m/z of 104.1[10].

-

Tosylate Anion ([C₇H₇O₃S]⁻, m/z 171.0): The tosylate anion can fragment through the loss of SO₂ or other characteristic pathways for sulfonates.

Experimental Protocols

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[11].

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions) can be added.

Mass Spectrometry Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

-

LC-MS: For analysis of complex mixtures, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of phospholipase A2 (PLA2) and phospholipase C (PLC)[1][2]. These enzymes are critical in cellular signaling pathways.

Inhibition of Phospholipase A2 (PLA2)

PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid[12]. Arachidonic acid is a precursor to pro-inflammatory eicosanoids.

Caption: Inhibition of the Phospholipase A2 signaling pathway by this compound.

Inhibition of Phospholipase C (PLC)

PLC enzymes cleave phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃)[13]. Both DAG and IP₃ are important second messengers in various signaling cascades, often leading to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.

Caption: Inhibition of the Phospholipase C signaling pathway by this compound.

Conclusion

The spectroscopic data of this compound, interpreted through NMR and mass spectrometry, provide a clear structural fingerprint of the compound. The ¹H and ¹³C NMR spectra confirm the presence of both the choline and tosylate ions, with characteristic chemical shifts for each moiety. ESI-MS allows for the individual detection of the cation and anion. This comprehensive understanding of its chemical properties is fundamental for researchers and drug development professionals investigating its biological activities, particularly its inhibitory effects on key enzymes in cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 55357-38-5 | FCA35738 | Biosynth [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 55357-38-5 [sigmaaldrich.com]

- 6. This compound | 55357-38-5 [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Choline | C5H14NO+ | CID 305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Citicoline decreases phospholipase A2 stimulation and hydroxyl radical generation in transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phospholipase C - Wikipedia [en.wikipedia.org]

Choline Tosylate: A Technical Overview of Synthesis, Physicochemical Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline p-toluenesulfonate (choline tosylate) is a quaternary ammonium salt that serves as a key intermediate in various chemical syntheses and has applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the currently available scientific information regarding this compound, with a focus on its synthesis, physicochemical properties, and the analytical techniques used for its characterization. It is important to note that while this guide consolidates existing knowledge, detailed public-domain information on the specific crystal structure and polymorphic behavior of this compound is notably scarce. This document, therefore, also outlines the standard methodologies that would be employed for such a characterization, providing a framework for future research in this area.

Introduction

This compound, with the chemical formula C₁₂H₂₁NO₄S, is an organic salt composed of a choline cation and a tosylate anion.[1][2] Choline, an essential nutrient, is a fundamental component of phospholipids that form cell membranes, and it plays a crucial role in neurotransmission. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile reagent in organic synthesis.[3][4] Its utility extends to its role as a choline acetyltransferase (CHAT) substrate and as an intermediate in the synthesis of other compounds.[2]

Despite its applications, a detailed understanding of the solid-state properties of this compound, particularly its crystal structure and potential for polymorphism, is not well-documented in publicly accessible scientific literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and manufacturing, as different polymorphs can exhibit significant variations in physical properties such as solubility, melting point, and stability. This guide aims to summarize the known data for this compound and to provide a technical roadmap for the experimental investigation of its solid-state characteristics.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the quaternization of N,N-dimethylethanolamine with methyl tosylate.[2]

Experimental Protocol

Materials:

-

Methyl p-toluenesulfonate (Methyl Tosylate)

-

N,N-Dimethylethanolamine

-

Acetone

-

Deionized Water

Procedure: [2]

-

A solution of N,N-dimethylethanolamine in acetone is prepared.

-

This solution is added dropwise to a stirred solution of methyl tosylate in acetone at room temperature.

-

The reaction mixture is stirred for an extended period (e.g., 20 hours) at room temperature, during which a white precipitate of this compound forms.

-

The progress of the reaction can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting materials.

-

Upon completion, the suspension is cooled (e.g., to 0°C) to maximize precipitation.

-

The crystalline solid is collected by filtration.

-

The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.

-

The final product is dried under vacuum at a low temperature (e.g., 25°C) to yield this compound as a white crystalline solid.

Synthesis Workflow

Physicochemical and Thermal Properties

The available data for this compound primarily consists of its basic physicochemical and thermal properties.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₁NO₄S | [1][2] |

| Molecular Weight | 275.36 g/mol | [5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 95 °C | [2][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage Conditions | 2–8 °C, under inert gas (e.g., Nitrogen or Argon) | [2] |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of materials, including melting point, decomposition temperature, and the presence of polymorphic transitions.

Typical Experimental Protocols:

-

Differential Scanning Calorimetry (DSC): A sample of this compound would be heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are detected. To investigate polymorphism, multiple heating and cooling cycles can be employed to observe any phase transitions.

-

Thermogravimetric Analysis (TGA): A sample of this compound would be heated on a sensitive microbalance at a constant rate in a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of the material.

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available, detailed information on the single-crystal X-ray diffraction data and polymorphic forms of this compound.

Standard Experimental Approach for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is Single-Crystal X-ray Diffraction (SC-XRD) .[7]

Methodology:

-

Single Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This can be achieved through various crystallization techniques, such as:

-

Slow evaporation of a saturated solution.

-

Cooling crystallization.

-

Vapor diffusion.

-

Solvent/anti-solvent diffusion. A range of solvents and solvent mixtures would be screened to find the optimal conditions.

-

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process determines the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates of all atoms in the crystal lattice.

Polymorphism Screening

A systematic polymorph screen is essential to identify all accessible crystalline forms of a compound.

Workflow for Polymorphism Screening:

Conclusion

This compound is a valuable chemical compound with established synthetic routes and basic physicochemical characterization. However, there is a significant gap in the scientific literature concerning its detailed solid-state properties. The crystal structure and the existence of polymorphs remain uncharacterized in the public domain. For researchers and drug development professionals, this represents both a challenge and an opportunity. The application of standard analytical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis would be instrumental in elucidating these fundamental properties. A thorough understanding of the solid-state chemistry of this compound is imperative for its effective and reliable application in pharmaceuticals and other advanced materials. Future research in this area is necessary to build a comprehensive profile of this important compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 55357-38-5 [amp.chemicalbook.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 55357-38-5 | FCA35738 | Biosynth [biosynth.com]

- 6. This compound | 55357-38-5 [sigmaaldrich.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Choline Tosylate as a Choline Acetyltransferase (ChAT) Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from choline and acetyl coenzyme A (acetyl-CoA). While choline is its natural substrate, various choline analogs can also serve as substrates, leading to the formation of false neurotransmitters or acting as inhibitors. This technical guide explores the role of Choline Tosylate, a salt of choline containing a p-toluenesulfonate anion, as a potential substrate for ChAT. Although direct kinetic data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of ChAT kinetics with analogous compounds, detailed experimental protocols for assessing its substrate activity, and the broader context of cholinergic signaling pathways. This guide serves as a foundational resource for researchers investigating novel cholinergic agents.

Introduction to Choline Acetyltransferase (ChAT)

Choline acetyltransferase (EC 2.3.1.6) is a pivotal enzyme in the cholinergic nervous system, catalyzing the transfer of an acetyl group from acetyl-CoA to choline, resulting in the formation of acetylcholine.[1] This process is fundamental for neuronal signaling, involved in memory, learning, attention, and muscle contraction. ChAT is synthesized in the cell body of cholinergic neurons and transported to the nerve terminals, where acetylcholine synthesis predominantly occurs.[1] The activity of ChAT is a key indicator of the functional state of cholinergic neurons.[1]

This compound: A Potential Substrate for ChAT

This compound, also known as Choline p-Toluenesulfonate, is a salt of choline. While primarily recognized in some contexts as a phospholipase A2 and C inhibitor, it is also cited as a substrate for choline acetyltransferase. The tosylate anion is a good leaving group, which may influence the interaction of the choline moiety with the active site of ChAT. Understanding the kinetics of this compound as a ChAT substrate is crucial for its potential application in research and drug development, particularly in the study of cholinergic neurotransmission and the development of cholinergic modulators.

Kinetics of Choline Acetyltransferase with Choline and its Analogs

The kinetic mechanism of choline acetyltransferase has been a subject of extensive study. Initial velocity patterns suggest a sequential mechanism where both substrates, choline and acetyl-CoA, bind to the enzyme before the release of products.[2]

Comparative Kinetic Data for Choline and Analogs

The following table summarizes known kinetic parameters for choline and provides a template for the kind of data that would be essential for characterizing this compound.

| Substrate | Km (mM) | Relative Vmax (%) | Reference |

| Choline | 0.41 | 100 | [3][4] |

| Dimethylaminoethanol | - | ~25 | [3][4] |

| Monoethylcholine | - | Substrate activity confirmed | [5] |

| Diethylcholine | - | Substrate activity confirmed | [5] |

| Triethylcholine | - | Substrate activity confirmed | [5] |

| This compound | Data not available | Data not available |

Experimental Protocols for Assessing ChAT Substrate Activity

Several established methods can be employed to determine if this compound acts as a substrate for ChAT and to quantify its kinetic parameters. These assays typically measure the formation of the product, acetylated choline (in this case, acetylcholine from the choline moiety of this compound).

Radiochemical Assay

This is a highly sensitive and widely used method for measuring ChAT activity.[6]

Principle: The assay is based on the transfer of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA to the choline analog (this compound). The resulting radiolabeled acetylcholine is then separated from the unreacted radiolabeled acetyl-CoA and quantified by liquid scintillation counting.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Choline acetyltransferase (purified or from tissue homogenate)

-

[³H]- or [¹⁴C]-acetyl-CoA (e.g., 0.1-0.5 mM)

-

Varying concentrations of this compound (to determine Km)

-

A cholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of the formed acetylcholine.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that precipitates the unreacted acetyl-CoA, such as a solution containing sodium tetraphenylboron in an organic solvent (e.g., acetonitrile).[6]

-

Separation: Separate the radiolabeled acetylcholine from the precipitated acetyl-CoA by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant containing the radiolabeled acetylcholine using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of reaction (V) at each substrate concentration and use Michaelis-Menten or Lineweaver-Burk plots to determine the Km and Vmax values.

Colorimetric Assay

Colorimetric assays provide a non-radioactive alternative for measuring ChAT activity.[7]

Principle: These assays often rely on the detection of the coenzyme A (CoA) produced during the reaction. The free sulfhydryl group of CoA can react with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4-8.0)

-

Choline acetyltransferase

-

Acetyl-CoA

-

Varying concentrations of this compound

-

DTNB

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: Continuously monitor the increase in absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product) using a spectrophotometer or microplate reader.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. Kinetic parameters are then calculated as described for the radiochemical assay.

Signaling Pathways and Experimental Workflows

The synthesis of acetylcholine is a critical step in cholinergic signaling. The workflow for evaluating a novel substrate like this compound would involve several key stages, from initial enzymatic assays to cellular and potentially in vivo studies.

Acetylcholine Synthesis Pathway

The following diagram illustrates the fundamental enzymatic reaction catalyzed by choline acetyltransferase.

Caption: Enzymatic synthesis of acetylcholine by choline acetyltransferase.

Experimental Workflow for Substrate Characterization

The logical flow for characterizing a novel ChAT substrate is depicted below.

Caption: Workflow for characterizing a novel ChAT substrate.

Conclusion and Future Directions

While this compound is posited to be a substrate for choline acetyltransferase, a thorough characterization of its kinetic parameters is essential to validate this claim and understand its potential utility. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation. Future research should focus on performing detailed kinetic studies to determine the Km and Vmax of this compound with ChAT. Furthermore, cellular assays using cholinergic neuron models would be invaluable to assess its ability to be transported into cells and act as a precursor for the synthesis of an acetylated product in a biological context. Such studies will be instrumental in elucidating the role of this compound in cholinergic neurotransmission and its potential as a tool for research and therapeutic development.

References

- 1. Choline acetyltransferase: the structure, distribution and pathologic changes in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetic properties of human placental choline acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]

The Intricate Relationship Between Choline Metabolism and Diacylglycerol Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the complex interplay between choline metabolism and the formation of the critical second messenger, diacylglycerol (DAG). While initial inquiries into the direct effects of choline tosylate on DAG formation have revealed a lack of substantiating peer-reviewed scientific literature, this document provides a comprehensive overview of the established roles of choline and its derivatives in modulating the signaling pathways that govern DAG levels. We explore the enzymatic pathways responsible for DAG generation, the downstream signaling cascades it initiates, and the intricate ways in which choline metabolism intersects with these processes. Furthermore, this guide furnishes detailed experimental protocols for the quantification of DAG and the assessment of phospholipase C (PLC) activity, offering practical tools for researchers in this field.

Introduction: The Diacylglycerol Signaling Hub

Diacylglycerol (DAG) is a pivotal lipid second messenger that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses[1][2]. It is primarily generated at the cell membrane through the enzymatic hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) and phosphatidylcholine (PC) by both PLC and phospholipase D (PLD) in conjunction with phosphatidic acid phosphatase[3][4][5]. The primary downstream effector of DAG is Protein Kinase C (PKC), which, upon activation by DAG, phosphorylates a wide array of substrate proteins, thereby propagating the signal downstream[1][2].

The initial premise of investigating this compound's effect on DAG formation stemmed from commercial claims of its inhibitory action on phospholipase A2 and phospholipase C[4][6]. However, a thorough review of peer-reviewed scientific literature did not yield any studies that directly investigate or provide quantitative data on the effect of this compound on DAG formation. This guide, therefore, broadens the scope to the well-documented interactions of choline and its metabolites with the enzymatic machinery that regulates DAG levels.

Signaling Pathways of Diacylglycerol Formation

The generation of DAG is a tightly regulated process involving several key enzymes. The two major pathways are the Phospholipase C (PLC) pathway and the Phospholipase D (PLD) pathway.

The Phospholipase C (PLC) Pathway

PLC enzymes catalyze the hydrolysis of the phosphodiester bond of phospholipids. The most well-characterized pathway involves the hydrolysis of PIP2 into DAG and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. The concurrent generation of DAG at the plasma membrane recruits and activates conventional and novel isoforms of PKC.

The Phospholipase D (PLD) Pathway

The PLD pathway provides an alternative route for DAG generation, primarily from the more abundant phospholipid, phosphatidylcholine (PC). PLD hydrolyzes the terminal phosphodiester bond of PC to produce phosphatidic acid (PA) and free choline[3][4]. PA is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield DAG. This pathway is a significant source of sustained DAG signaling.

The Role of Choline and its Metabolites in DAG Signaling

Choline is an essential nutrient that is a precursor for the synthesis of phospholipids, including phosphatidylcholine (PC), and the neurotransmitter acetylcholine. The metabolism of choline is intricately linked to the pathways that generate DAG.

Choline Deficiency and PLC Activation

Contrary to the initial hypothesis for this compound, studies have shown that a choline-deficient diet leads to the activation of both phospholipase A2 and phospholipase C in rat liver[7]. This suggests that a lack of choline can promote the breakdown of phospholipids, potentially leading to an increase in DAG levels.

CDP-Choline and Attenuation of PLC Activity

Citicoline, or CDP-choline, is a key intermediate in the synthesis of PC from choline. Research has indicated that CDP-choline treatment can significantly attenuate the activity of PC-specific PLC (PC-PLC)[8]. This suggests that providing a key metabolite for PC synthesis may reduce the catabolic pressure on PC, thereby lowering DAG production from this source.

Choline Kinase Inhibition and its Metabolic Consequences

Choline kinase (CK) is the enzyme that phosphorylates choline, the first committed step in the CDP-choline pathway. Inhibition of choline kinase has been shown to decrease phosphocholine levels and subsequently reduce the synthesis of choline-containing lipids[9]. This disruption in choline metabolism can have complex downstream effects on lipid signaling.

The following table summarizes the effects of different modulators of choline metabolism on related enzymatic activities.

| Compound/Condition | Target/Process | Observed Effect | Cell/System | Reference |

| Choline Deficiency | Phospholipase C (PLC) Activity | Increase | Rat Liver | [7] |

| CDP-Choline | PC-Specific PLC (PC-PLC) Activity | Attenuation | Ischemic Brain Injury Model | [8] |

| Choline Kinase Inhibitor (ICL-CCIC-0019) | Phosphocholine Levels | Decrease | HCT116 Cells | [9] |

| Choline Kinase Inhibitor (ICL-CCIC-0019) | Choline-containing Lipid Synthesis | Inhibition | HCT116 Cells | [9] |

Experimental Protocols

Accurate quantification of DAG and assessment of PLC activity are crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key experiments.

Quantification of Diacylglycerol (DAG)

Several methods are available for the quantification of cellular DAG levels, each with its own advantages and limitations.

This method relies on the enzymatic conversion of DAG to a detectable product.

Protocol:

-

Lipid Extraction: Extract total lipids from cell or tissue samples using the Bligh and Dyer method.

-

Reaction Setup: In a microplate, add the lipid extract to a reaction buffer containing diacylglycerol kinase (DGK), ATP, and a detection reagent (e.g., a luciferase/luciferin system to measure ATP depletion or a fluorescent probe for PA).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Quantification: Determine the DAG concentration by comparing the signal to a standard curve generated with known amounts of DAG.

This highly sensitive method involves the radioactive labeling of DAG.

Protocol:

-

Lipid Extraction: Extract lipids from cells or tissues.

-

Phosphorylation Reaction: Incubate the lipid extract with [γ-³²P]ATP and DGK. This reaction specifically phosphorylates DAG to form [³²P]phosphatidic acid.

-

Lipid Separation: Separate the lipids by thin-layer chromatography (TLC).

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled PA. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of DAG in the original sample.

Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and the ability to quantify individual molecular species of DAG.

Protocol:

-

Lipid Extraction: Perform lipid extraction from the biological sample, often with the addition of an internal standard (a DAG species not naturally present in the sample).

-

Chromatographic Separation: Separate the different lipid classes using liquid chromatography, typically normal-phase or reversed-phase LC.

-

Mass Spectrometric Analysis: Analyze the eluting lipids using a mass spectrometer. DAG species can be identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Data Analysis: Quantify the endogenous DAG species by comparing their peak areas to that of the internal standard.

Measurement of Phospholipase C (PLC) Activity

Assessing the effect of a compound on PLC activity is key to understanding its impact on DAG formation from PIP2.

This assay uses a synthetic substrate that becomes fluorescent upon cleavage by PLC.

Protocol:

-

Reaction Setup: In a microplate, combine the purified PLC enzyme or cell lysate with a reaction buffer and the test compound (e.g., this compound).

-

Substrate Addition: Add a fluorescently labeled PIP2 substrate to initiate the reaction.

-

Incubation: Incubate at 37°C, protecting from light.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the PLC activity.

-

Data Analysis: Compare the activity in the presence of the test compound to a control to determine the extent of inhibition or activation.

This classic assay measures the accumulation of inositol phosphates, the other product of PLC-mediated PIP2 hydrolysis, in intact cells.

Protocol:

-

Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Treatment: Treat the cells with the test compound for a desired period.

-

Stimulation: Stimulate the cells with an agonist known to activate PLC (e.g., a G-protein coupled receptor agonist).

-

Extraction of Inositol Phosphates: Stop the reaction and extract the water-soluble inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography and quantify the radioactivity in each fraction by scintillation counting. An increase in total inositol phosphates indicates PLC activation.

Conclusion and Future Directions

While the direct inhibitory effect of this compound on diacylglycerol formation via phospholipase C remains to be substantiated by peer-reviewed scientific evidence, the broader field of choline metabolism presents a rich and complex landscape for influencing DAG signaling. The available literature suggests that modulating choline availability and its conversion to key metabolites can have significant, though sometimes counterintuitive, effects on the enzymes that regulate phospholipid turnover and, consequently, DAG levels.